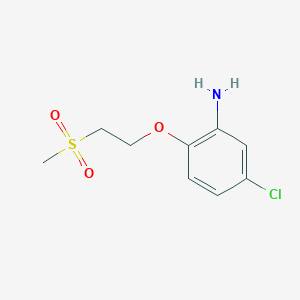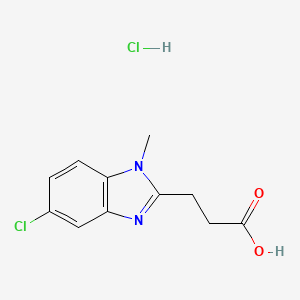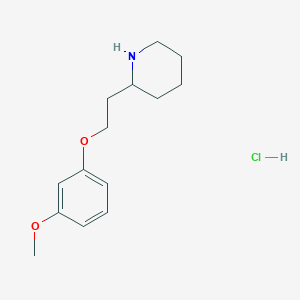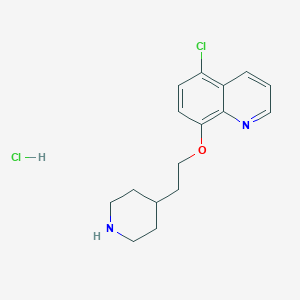
5-Cyclopropylpicolinic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Cyclopropylpicolinic acid consists of a picolinic acid molecule (a derivative of pyridine with a carboxylic acid group at the 2-position) with a cyclopropyl group attached at the 5-position . The InChI code for the compound is 1S/C9H9NO2.ClH/c11-9(12)8-4-3-7(5-10-8)6-1-2-6;/h3-6H,1-2H2,(H,11,12);1H .Physical And Chemical Properties Analysis
5-Cyclopropylpicolinic acid has a molecular weight of 199.64 . The compound is also known as 5-cyclopropScientific Research Applications
Inhibition of Dopamine β-Hydroxylase
Fusaric acid (5-butylpicolinic acid), a structurally similar compound to 5-cyclopropylpicolinic acid, has been identified as a potent inhibitor of dopamine β-hydroxylase both in vitro and in vivo. It has been shown to lower endogenous levels of norepinephrine and epinephrine in various organs, due to its action on inhibiting norepinephrine synthesis at the dopamine β-hydroxylase stage (Toshiharu et al., 1970).
Pharmacology in Humans
In humans, fusaric acid has been demonstrated as an effective, partially reversible inhibitor of human plasma dopamine‐β‐hydroxylase, clinically reducing mean arterial blood pressure. It shows significant inhibition of plasma dopamine‐β‐hydroxylase activity and has a biological half-life of approximately 12 hours (Matta & Wooten, 1973).
Antibacterial Properties
The quinolone antibacterial agent sparfloxacin, which includes a cyclopropyl group, has shown superior potency compared to ciprofloxacin in both in vitro and in vivo models. This indicates the potential of cyclopropyl-containing compounds in developing potent antibacterial agents (Miyamoto et al., 1990).
C-H Functionalization in Organic Synthesis
Cyclopropylpicolinamides, including those with a picolinamide moiety, have been used in C-H arylation of cyclopropanes. This illustrates the potential application of cyclopropylpicolinic acid derivatives in complex organic synthesis processes (Roman & Charette, 2013).
Pharmacological Activities in Various Systems
Fusaric acid, similar in structure to 5-cyclopropylpicolinic acid, exhibits diverse pharmacological actions in mammals, affecting the nervous, cardiovascular, and immune systems. It is also toxic to some mammalian tumor cell lines (Wang & Ng, 1999).
Synthesis of Novel Herbicides
The synthesis of fluoropicolinate herbicides, involving fluoroalkyl alkynylimines modified to create 4-amino-5-fluoropicolinates, demonstrates the application of picolinic acid derivatives in developing potential herbicides (Johnson et al., 2015).
properties
IUPAC Name |
5-cyclopropylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOSCGYJTDEGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728031 | |
| Record name | 5-Cyclopropylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropylpicolinic acid | |
CAS RN |
1174322-66-7 | |
| Record name | 5-Cyclopropylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclopropylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426411.png)
![Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426415.png)


![3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1426419.png)
![N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426422.png)
![Methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426423.png)
![2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426424.png)

![3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426427.png)


![2-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426433.png)
